[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
The compound “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a heterocyclic organic compound featuring two pyrazole rings. Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group, a fluorine atom, and a propan-2-yl group attached to the pyrazole rings. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of hydrazones with α-bromo ketones under mild conditions . The reaction conditions often include the use of solvents like dioxane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propan-2-yl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into dihydropyrazoles.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted pyrazoles, ketones, aldehydes, and dihydropyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for treating various diseases, including infections, inflammation, and cancer.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3 (5)-Aminopyrazoles: These compounds are structurally similar and are used as precursors in the synthesis of condensed heterocyclic systems.
5-Fluoro-1-Methyl-Pyrazol-4-yl Derivatives:
Uniqueness
The uniqueness of “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” lies in its specific combination of substituents, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H20FN5/c1-4-18-13(14)11(8-16-18)7-15-9-12-5-6-19(17-12)10(2)3/h5-6,8,10,15H,4,7,9H2,1-3H3 |
InChI Key |
DPFGOTAGMYHPSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=NN(C=C2)C(C)C)F |
Origin of Product |
United States |
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